4,6-Dimethylbenzothiophene-2,3-dione
Description
Significance of Heterocyclic Dione (B5365651) Scaffolds in Organic Synthesis
Heterocyclic diones are highly valued building blocks in organic synthesis. The presence of two carbonyl groups within a cyclic framework imparts unique reactivity, making them versatile precursors for the construction of more complex molecular architectures. These scaffolds can participate in a wide range of chemical reactions, including condensations, cycloadditions, and rearrangements, allowing for the efficient generation of diverse compound libraries. Their utility is particularly evident in the synthesis of novel therapeutic agents and functional materials where precise control over molecular shape and electronics is crucial.
Overview of Benzothiophene (B83047) and Dithienyl Systems as Core Structures in Advanced Chemical Science
The benzothiophene moiety, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent scaffold in medicinal chemistry and materials science. nih.goveurekaselect.comresearchgate.net Benzothiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.goveurekaselect.comresearchgate.netnih.gov This has led to the incorporation of the benzothiophene core into a number of clinically used drugs. In the realm of materials science, the sulfur atom and the extended π-system of benzothiophene and related dithienyl systems contribute to their use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these systems through substitution makes them attractive candidates for the development of novel semiconducting materials.
Specific Focus on 4,6-Dimethylbenzothiophene-2,3-dione: Rationale and Research Objectives
While specific research on this compound is not extensively documented, the rationale for its study can be inferred from the established importance of its constituent parts. The "4,6-dimethyl" substitution pattern on the benzene ring would be expected to influence the electronic properties and steric environment of the molecule compared to the unsubstituted benzothiophene-2,3-dione.
Hypothetical Research Objectives for this compound could include:
Synthesis and Characterization: Developing efficient synthetic routes to access this compound and fully characterizing its structural and spectroscopic properties.
Reactivity Studies: Investigating the reactivity of the dione functionality in the presence of the methyl groups, exploring how these substituents affect the regioselectivity and stereoselectivity of its reactions.
Biological Evaluation: Screening the compound for a range of biological activities, leveraging the known pharmacological potential of the benzothiophene scaffold. The methyl groups could potentially enhance binding to specific biological targets or alter metabolic stability.
Materials Science Applications: Exploring the potential of this molecule as a building block for novel organic electronic materials. The methyl groups can influence solubility and solid-state packing, which are critical parameters for device performance.
Structure
3D Structure
Properties
Molecular Formula |
C10H8O2S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4,6-dimethyl-1-benzothiophene-2,3-dione |
InChI |
InChI=1S/C10H8O2S/c1-5-3-6(2)8-7(4-5)13-10(12)9(8)11/h3-4H,1-2H3 |
InChI Key |
HDQLFGCRKRAPSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=O)C2=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethylbenzothiophene 2,3 Dione
Retrosynthetic Analysis of the 4,6-Dimethylbenzothiophene-2,3-dione Scaffold
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis logically commences by disconnecting the bonds forming the heterocyclic dione (B5365651) ring.
The most apparent retrosynthetic disconnection is that of the amide-like and thioether bonds within the five-membered ring. This leads to the identification of a key precursor: a properly substituted thiophenol, namely 3,5-dimethylthiophenol (B1346996). The dione functionality can be envisioned as arising from the cyclization of this thiophenol with an appropriate two-carbon electrophile, such as an oxalyl chloride derivative. This approach is analogous to the well-established Sandmeyer and Stolle syntheses of isatins, the nitrogen-containing counterparts of benzothiophene-2,3-diones.
Further deconstruction of 3,5-dimethylthiophenol points towards 3,5-dimethylaniline (B87155) or 1,3-xylene as plausible starting materials. The conversion of an aniline (B41778) to a thiophenol can be achieved through diazotization followed by reaction with a sulfur source, while direct thiolation of xylene, though more challenging, is also a possibility. This multi-step retrosynthetic pathway provides a clear roadmap for the synthesis of the target molecule from simple and readily accessible precursors.
Established Synthetic Pathways to Benzothiophene-2,3-diones
The synthesis of the benzothiophene-2,3-dione core, while less common than that of the parent benzothiophene (B83047), can be achieved through several established methodologies. These methods primarily revolve around the cyclization of suitably functionalized benzene (B151609) derivatives.
Cyclization Reactions in the Formation of Dione Rings
A prevalent strategy for the formation of the benzothiophene-2,3-dione ring system involves the intramolecular cyclization of a (substituted-phenylthio)oxoacetamide or a related derivative. This approach mirrors the cyclization reactions used in the synthesis of isatins from anilines. In this context, a substituted thiophenol is reacted with a derivative of oxalic acid, such as oxalyl chloride, to form an intermediate which is then cyclized under the influence of a Lewis acid or by heating.
Another established method involves the oxidation of a 2-hydroxybenzothiophene. The 2-hydroxybenzothiophene precursor can be synthesized through the cyclization of an arylthioacetic acid, which is readily prepared from the corresponding thiophenol and a haloacetic acid. chemicalbook.com Subsequent oxidation of the 2-hydroxybenzothiophene can then yield the desired 2,3-dione.
Strategies for Regioselective Introduction of Methyl Substituents at the 4,6-Positions
The regioselective placement of the two methyl groups at the 4 and 6 positions of the benzothiophene-2,3-dione is crucial and is best controlled by the choice of the starting material. The most straightforward approach is to begin with a benzene derivative that already possesses the desired 3,5-dimethyl substitution pattern.
For instance, starting from 3,5-dimethylaniline, a Sandmeyer-type reaction can be employed. The aniline is first diazotized and then reacted with a sulfur-containing nucleophile to introduce the thiol group, yielding 3,5-dimethylthiophenol. This precursor ensures that the methyl groups are correctly positioned for the subsequent cyclization to form the 4,6-dimethylated benzothiophene ring system.
Alternatively, the synthesis can commence with 1,3-xylene. Chlorosulfonation of 1,3-xylene can produce 2,4-dimethylbenzene-1-sulfonyl chloride, which can then be reduced to 2,4-dimethylthiophenol. quickcompany.in This thiophenol can then be utilized in the cyclization reactions described earlier to construct the target molecule.
Novel Synthetic Strategies and Methodological Advancements
Recent advances in organic synthesis have focused on the development of more sustainable and efficient methodologies. These principles are being increasingly applied to the synthesis of heterocyclic compounds, including benzothiophene derivatives.
Exploration of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the synthetic process. youtube.compaperpublications.orgresearchgate.netnih.gov This includes the use of less hazardous solvents, minimizing waste, and improving energy efficiency.
For example, in the cyclization step, traditional Lewis acids, which are often corrosive and produce significant waste, could potentially be replaced with solid acid catalysts that can be easily recovered and reused. The use of microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption. paperpublications.org Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly reduce solvent usage and waste generation. malayajournal.org
Below is a table highlighting the application of green chemistry principles to the synthesis of related heterocyclic compounds, which could be adapted for the target molecule.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Benefit |
|---|---|---|---|
| Use of Safer Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol (B145695), or solvent-free conditions | Reduced toxicity and environmental pollution |
| Atom Economy | Use of stoichiometric reagents | Catalytic reactions | Higher efficiency and less waste |
| Energy Efficiency | Conventional heating (oil baths) | Microwave or ultrasonic irradiation | Faster reactions and lower energy consumption |
| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions | Reduced solvent and reagent waste |
Catalyst Development for Enhanced Yield, Selectivity, and Atom Economy
The development of novel catalysts is a key area of research for improving the synthesis of benzothiophene derivatives. While the synthesis of the 2,3-dione may not directly involve some of the more common cross-coupling reactions, catalysis can still play a significant role in the synthesis of precursors and in the cyclization step itself.
For the synthesis of the benzothiophene scaffold in general, a variety of metal catalysts have been employed, including palladium, copper, and gold. organic-chemistry.orgacs.org These catalysts can facilitate C-S and C-C bond formation with high efficiency and selectivity. For the synthesis of this compound, research could focus on developing catalysts for the direct and regioselective thiolation of 1,3-xylene, which would provide a more atom-economical route to the key 3,5-dimethylthiophenol intermediate.
The following table summarizes catalyst systems used in the synthesis of benzothiophene derivatives, which could be explored for the synthesis of the target dione.
| Catalyst System | Reaction Type | Potential Application in Target Synthesis | Reference |
|---|---|---|---|
| Palladium-based catalysts | C-S and C-C cross-coupling | Synthesis of substituted thiophenol precursors | acs.org |
| Copper-based catalysts | Thiolation and cyclization reactions | Formation of the benzothiophene ring | organic-chemistry.org |
| Gold-based catalysts | Carbothiolation reactions | Alternative cyclization strategies | organic-chemistry.org |
| Solid acid catalysts | Friedel-Crafts and cyclization reactions | Greener alternative for the dione ring formation | chemicalbook.com |
Flow Chemistry and Continuous Synthesis Approaches for Scalability
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. While specific continuous flow syntheses for this compound are not extensively detailed in current literature, the principles of flow chemistry can be applied to its known synthetic pathways. Continuous flow processes are particularly advantageous for handling hazardous reagents and highly exothermic or rapid reactions, which are common in heterocyclic synthesis. nih.gov
A hypothetical multi-step continuous flow synthesis could involve the use of interconnected reactors, where intermediates are generated and consumed in a seamless sequence without isolation. nih.govchemrxiv.org For instance, a key cyclization step to form the benzothiophene core could be performed in a heated coil reactor, allowing for precise control over residence time and temperature, which often leads to improved yields and fewer byproducts compared to batch processing. researchgate.net Subsequent transformations, such as oxidation to the dione, could be carried out in a subsequent packed-bed reactor. This "telescoped" approach minimizes manual handling and reduces waste. chemrxiv.org
The synthesis of related heterocyclic systems, such as condensed benzothiazoles, has been successfully demonstrated in multi-step continuous-flow protocols, showcasing the feasibility of this technology for complex scaffolds. researchgate.net These processes often include ring closure and reduction steps, which are analogous to potential steps in the synthesis of this compound.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Cyclization Step This table presents a conceptual comparison based on typical parameters for analogous reactions in the literature.
| Parameter | Conventional Batch Processing | Continuous Flow Synthesis | Rationale for Advantage in Flow |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 6-12 h) | Minutes (e.g., 10-30 min residence time) | Superior heat and mass transfer in microreactors accelerate reaction rates. |
| Temperature Control | Potential for thermal gradients | Precise and uniform temperature control | Minimized hotspots lead to fewer side reactions and improved product selectivity. |
| Scalability | Challenging; requires larger vessels | Readily scalable by extending run time | "Scaling-out" avoids redevelopment of reaction conditions for larger quantities. nih.gov |
| Safety | Risks associated with large volumes of reagents | Small reactor volumes contain minimal material at any given time | Inherently safer process, especially when handling unstable intermediates. nih.gov |
| Productivity | Limited by vessel size and cycle time | High throughput via continuous operation | Can generate kilogram quantities using a small, automated laboratory setup. |
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purity of this compound is paramount, and its assurance relies on robust purification methods for both the final product and its synthetic intermediates. While traditional techniques like recrystallization and standard column chromatography are foundational, advanced methods offer superior resolution, speed, and efficiency. google.comias.ac.in
Preparative High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for isolating highly pure compounds from complex reaction mixtures. labcompare.com Unlike standard chromatography, preparative HPLC utilizes high-pressure pumps and smaller particle-sized stationary phases to achieve significantly higher resolution. youtube.com This technique is invaluable for separating closely related impurities or for the final polishing of the active compound to meet stringent purity requirements. lcms.czwiley.com Automated systems with fraction collectors enable high-throughput purification, making it a viable, albeit costly, option for obtaining pristine material. lcms.cz
Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to preparative HPLC. wikipedia.orgteledynelabs.com SFC employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase. youtube.com This dramatically reduces the consumption of organic solvents, aligning with green chemistry principles. youtube.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations at lower pressures compared to HPLC. youtube.com Furthermore, upon depressurization, the carbon dioxide evaporates, yielding highly concentrated fractions and simplifying downstream processing. wikipedia.org SFC is particularly effective for the purification of chiral compounds and other thermally labile molecules. wikipedia.org
The strategic isolation of synthetic intermediates is a critical consideration in a multi-step synthesis. While "one-pot" reactions that avoid intermediate isolation can be more efficient in terms of time and resources, they risk carrying impurities through the entire sequence, complicating the final purification. google.commorressier.com Purifying key intermediates via advanced chromatographic techniques ensures that subsequent steps begin with clean material, often leading to higher yields and a more straightforward final purification. The decision to isolate an intermediate depends on its stability and the potential for side reactions in a telescoped process. escholarship.org
Table 2: Comparison of Advanced Purification Techniques
| Feature | Standard Column Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
|---|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane/EtOAc) | Organic Solvents + Water (e.g., ACN/H₂O) | Supercritical CO₂ + Organic Modifier |
| Operating Pressure | Low | High (1000-4000 psi) | High (1500-6000 psi) |
| Separation Speed | Slow (hours) | Moderate to Fast (minutes to hours) | Very Fast (3-4x faster than HPLC) youtube.com |
| Solvent Consumption | High | High | Low (significant reduction in organic solvent) youtube.com |
| Post-Purification | Requires evaporation of large solvent volumes | Requires evaporation of solvent/water mixtures | CO₂ evaporates, leaving concentrated product in modifier |
| Resolution | Low to Moderate | High | High |
| "Green" Aspect | Poor | Poor | Excellent (uses recycled CO₂) youtube.com |
Chemical Reactivity and Transformation Chemistry of 4,6 Dimethylbenzothiophene 2,3 Dione
Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Moiety
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions on 4,6-dimethylbenzothiophene-2,3-dione are dictated by the combined electronic effects of the substituents on the benzene (B151609) ring.
The substituents present are:
Two Methyl Groups (-CH₃): Located at positions 4 and 6, these are activating groups that donate electron density to the ring via an inductive effect and hyperconjugation. They direct incoming electrophiles to the ortho and para positions relative to themselves.
Thiophenedione Ring: The 2,3-dione functionality is fused to the benzene ring. The carbonyl groups are strongly electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack. Such deactivating groups typically act as meta-directors. wikipedia.org
The positions available for substitution on the benzene ring are C5 and C7.
Position C5: This position is ortho to the C4-methyl group and meta to the C6-methyl group. It is also meta to the C3a-C7a bond of the thiophene (B33073) ring.
Position C7: This position is ortho to the C6-methyl group and meta to the C4-methyl group.
Nucleophilic Additions to the Dione (B5365651) Carbonyl Centers
The adjacent carbonyl groups at the C2 and C3 positions are highly electrophilic and serve as primary sites for nucleophilic attack. The reactivity is analogous to that of isatin (B1672199) and other 1,2-dicarbonyl compounds. The C3-carbonyl is generally more electrophilic and sterically accessible than the C2-carbonyl, making it the preferred site for initial nucleophilic addition.
Nitrogen nucleophiles readily react with the dione functionality, typically at the C3 position, to form a variety of condensation products.
Reactions with Primary Amines: Primary amines react with the C3-carbonyl to form Schiff bases (imines). Depending on the reaction conditions, a second amine molecule could potentially add to the C2-carbonyl, though this is less common.
Reactions with Hydrazines: Substituted and unsubstituted hydrazines react to form hydrazones at the C3 position. These reactions are often precursors to the synthesis of more complex fused heterocyclic systems. For instance, subsequent intramolecular cyclization can lead to the formation of pyridazino[4,5-b]benzothiophene derivatives.
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Expected Product at C3 | Product Class |
| Primary Amine | Aniline (B41778) | 3-(Phenylimino)-4,6-dimethyl-3H-benzo[b]thiophen-2-one | Schiff Base (Imine) |
| Hydrazine | Hydrazine hydrate | 4,6-Dimethyl-3-hydrazono-3H-benzo[b]thiophen-2-one | Hydrazone |
| Substituted Hydrazine | Phenylhydrazine | 4,6-Dimethyl-3-(2-phenylhydrazono)-3H-benzo[b]thiophen-2-one | Phenylhydrazone |
Oxygen and sulfur nucleophiles can also add to the carbonyl centers, although these reactions are often reversible.
Reactions with Alcohols: In the presence of an acid catalyst, alcohols can add to the C3-carbonyl to form a hemiketal. Further reaction can lead to the formation of a ketal.
Reactions with Thiols: Thiols are generally more potent nucleophiles than alcohols and react similarly to form hemithioketals and thioketals. chemistrysteps.com The use of dithiols, such as ethane-1,2-dithiol, can lead to the formation of stable cyclic thioketals, which can serve as a carbonyl-protecting group. masterorganicchemistry.com
Ring-Opening and Ring-Expansion Reactions of the Thiophenedione System
The strained five-membered ring containing the α-dicarbonyl system is susceptible to ring-opening under certain conditions.
Ring-Opening: Treatment with strong nucleophiles, particularly hydroxide (B78521) ions under vigorous conditions (e.g., concentrated NaOH), can induce the cleavage of the C2-C3 bond. This hydrolytic cleavage would result in the formation of a (2-carboxy-3,5-dimethylphenyl)sulfanide derivative after initial attack at a carbonyl group, followed by rearrangement and ring-opening. Thiophene ring-opening reactions can provide pathways to novel heterocyclic structures. sciencegate.app
Ring-Expansion: Ring-expansion reactions, which enlarge the ring size, are also conceivable. whiterose.ac.uk For example, reaction with diazomethane (B1218177) or its derivatives could potentially lead to the insertion of a methylene (B1212753) group into the C2-C3 bond or C2-S bond, resulting in a six-membered heterocyclic system. Such reactions often proceed through complex mechanisms and may yield multiple products. nih.govrsc.org
Reductive Transformations of the Dione Functionality and Core Scaffold
The dione functionality and the benzothiophene core can undergo reduction under different conditions.
Reduction of the Dione: The carbonyl groups can be selectively reduced.
Mild Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) are expected to reduce one or both carbonyl groups to hydroxyl groups, yielding a hydroxy-ketone or a diol (4,6-dimethyl-2,3-dihydroxy-2,3-dihydrobenzothiophene). The C3-carbonyl is likely to be reduced preferentially.
Strong Reducing Agents: More powerful reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls to the corresponding diol.
Clemmensen/Wolff-Kishner Reduction: These reductions, designed to convert carbonyls to methylenes, would likely lead to complex product mixtures or decomposition due to the harsh conditions and the presence of the sulfur heteroatom.
Reduction of the Core Scaffold: Reduction of the aromatic system and the thiophene ring requires more forceful conditions, typically involving catalytic hydrogenation at high pressure and temperature. Under hydrodesulfurization (HDS) conditions, which employ catalysts like MoS₂ or Ni₂P, the C-S bonds can be cleaved, leading to the complete removal of the sulfur atom and the formation of alkyl-substituted benzene or cyclohexane (B81311) derivatives. researchgate.netresearchgate.net
Table 2: Predicted Products from Reductive Transformations
| Reagent(s) | Target | Expected Major Product(s) |
| Sodium Borohydride (NaBH₄) | Dione | 3-Hydroxy-4,6-dimethyl-3H-benzo[b]thiophen-2-one and/or 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2,3-diol |
| Lithium Aluminum Hydride (LiAlH₄) | Dione | 4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2,3-diol |
| H₂ / Pd, Pt, or Ni catalyst | Aromatic Core | 4,6-Dimethyl-2,3-dioxo-hexahydrobenzothiophene |
| H₂ / Ni₂P or MoS₂ (HDS conditions) | Core Scaffold (Desulfurization) | Propyl-dimethyl-cyclohexane isomers |
Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethylbenzothiophene 2,3 Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution and the solid state. For 4,6-Dimethylbenzothiophene-2,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework.
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would likely show two singlets, or two narrowly split doublets, for the protons at the 5- and 7-positions of the benzothiophene (B83047) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent dione (B5365651) functionality and the electron-donating effect of the methyl groups. The two methyl groups at positions 4 and 6 would each give rise to a sharp singlet, with their respective chemical shifts being subtly different due to their distinct electronic environments.
The carbon-13 (¹³C) NMR spectrum would complement the ¹H data by identifying all unique carbon atoms. Key signals would include those for the two carbonyl carbons of the dione group, which are expected to resonate at significantly downfield chemical shifts. The spectrum would also display signals for the quaternary carbons of the thiophene (B33073) and benzene (B151609) rings, the protonated aromatic carbons, and the carbons of the two methyl groups.
To definitively assign these signals and establish the connectivity between atoms, a suite of 2D NMR experiments is indispensable:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, long-range couplings between the aromatic protons and the methyl protons might be observable, confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the adjacent quaternary and protonated aromatic carbons. Importantly, correlations from the aromatic protons to the carbonyl carbons would firmly establish the dione's position relative to the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. In the case of this compound, NOESY could reveal through-space interactions between the protons of the methyl group at position 4 and the aromatic proton at position 5, providing further confirmation of the substitution pattern.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 (C=O) | - | ~180-190 | H5, H7 |
| 3 (C=O) | - | ~170-180 | H5 |
| 3a | - | ~130-140 | H5, 4-CH₃ |
| 4 | - | ~140-150 | H5, 4-CH₃ |
| 4-CH₃ | ~2.3-2.5 | ~20-25 | C4, C3a, C5 |
| 5 | ~7.0-7.2 | ~125-135 | C4, C6, C7, C3a |
| 6 | - | ~145-155 | H5, H7, 6-CH₃ |
| 6-CH₃ | ~2.4-2.6 | ~20-25 | C6, C5, C7 |
| 7 | ~7.3-7.5 | ~120-130 | C6, C7a, C5 |
| 7a | - | ~150-160 | H7 |
While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can probe its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid phase. Any differences in chemical shifts compared to the solution state could indicate specific intermolecular interactions, such as pi-stacking or hydrogen bonding, in the crystal lattice. Furthermore, ssNMR is a powerful tool for identifying and characterizing polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. By analyzing the ssNMR spectra, one could differentiate between potential polymorphs of this compound and gain insights into the molecular dynamics within the solid state, such as the rotation of the methyl groups.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.
The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the carbonyl groups and the thiophene ring. The two carbonyl groups of the dione functionality are expected to give rise to strong, distinct stretching bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact frequencies of these bands would be sensitive to the electronic effects of the fused ring system and any intermolecular interactions. The coupling between the two carbonyl vibrations may also lead to symmetric and asymmetric stretching modes, observable as two separate peaks.
The thiophene ring itself has a set of characteristic ring stretching and deformation vibrations. These would appear in the fingerprint region of the spectra (below 1600 cm⁻¹). The C-S stretching vibration is also a key diagnostic band for the thiophene moiety. The positions of these bands can be influenced by the substitution pattern on the benzothiophene core.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C=O Stretching (asymmetric) | 1720-1750 | IR (strong), Raman (weak) |
| C=O Stretching (symmetric) | 1680-1710 | IR (strong), Raman (strong) |
| Aromatic C=C Stretching | 1550-1620 | IR (medium), Raman (strong) |
| Thiophene Ring Stretching | 1300-1500 | IR (medium), Raman (strong) |
| C-H Bending (aromatic) | 1000-1300 | IR (medium), Raman (medium) |
| C-S Stretching | 600-800 | IR (weak), Raman (medium) |
In-situ IR or Raman spectroscopy could be employed to monitor reactions involving this compound in real-time. For example, during its synthesis or subsequent derivatization, the appearance or disappearance of the characteristic carbonyl and thiophene vibrational bands could be tracked to determine reaction kinetics, identify intermediates, and confirm product formation without the need for sample extraction. This would provide valuable mechanistic insights into the chemical transformations of this compound.
High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathways
High-resolution mass spectrometry is essential for determining the exact molecular formula of this compound and for elucidating its fragmentation pathways under ionization.
Electron ionization (EI) would likely lead to a prominent molecular ion peak (M⁺•). The high-resolution measurement of this ion would provide the accurate mass, confirming the elemental composition of C₁₀H₈O₂S. The fragmentation of the molecular ion would be expected to proceed through characteristic pathways for benzothiophene and dione systems. nih.gov
A primary fragmentation step would likely involve the loss of a carbon monoxide (CO) molecule from the dione moiety, leading to a significant fragment ion. A subsequent loss of a second CO molecule is also a plausible pathway. Another characteristic fragmentation would involve the cleavage of the thiophene ring, potentially with the loss of a CHO radical or other small neutral fragments. The presence of the methyl groups would also influence the fragmentation, with the potential for benzylic cleavage or rearrangement processes.
| m/z (predicted) | Formula | Proposed Fragment Identity |
|---|---|---|
| 192.0245 | C₁₀H₈O₂S | [M]⁺• (Molecular Ion) |
| 164.0299 | C₉H₈OS | [M - CO]⁺• |
| 136.0353 | C₈H₈S | [M - 2CO]⁺• |
| 149.0218 | C₈H₅OS | [M - CO - CH₃]⁺ |
| 121.0272 | C₇H₅S | [M - 2CO - CH₃]⁺ |
By carefully analyzing the fragments produced, it is possible to piece together the structure of the original molecule, providing corroborating evidence for the assignments made by NMR and vibrational spectroscopy.
Advanced Ionization Techniques and Mass Spectral Interpretation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈O₂S), the exact mass is 192.0245 g/mol . Advanced ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed for soft ionization, which minimizes fragmentation and ensures the prominent detection of the molecular ion peak (M⁺˙).
The interpretation of the mass spectrum involves analyzing the fragmentation patterns that arise from the molecular ion. The structure of this compound, featuring a stable aromatic system and two carbonyl groups, dictates its fragmentation pathways. The primary fragmentation is expected to be the sequential loss of neutral carbon monoxide (CO) molecules, a characteristic behavior of quinone-type structures. scielo.br
A plausible fragmentation pathway is outlined below:
Molecular Ion (M⁺˙): The spectrum would be dominated by the molecular ion peak at an m/z of 192.
Loss of first CO: The initial fragmentation would likely involve the cleavage of one of the carbonyl groups, resulting in the loss of a CO molecule (28 Da) to produce a fragment ion [M-CO]⁺˙ at m/z 164.
Loss of second CO: This is followed by the expulsion of the second CO molecule, leading to a fragment ion [M-2CO]⁺˙ at m/z 136.
Further Fragmentation: Subsequent fragmentation of the m/z 136 ion would involve the breakdown of the dimethyl-substituted thiophene ring structure.
The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of this compound, based on the known fragmentation of the parent compound, Benzothiophene-2,3-dione. nist.gov
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 192 | [C₁₀H₈O₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 164 | [C₉H₈OS]⁺˙ | [M - CO]⁺˙ |
| 136 | [C₈H₈S]⁺˙ | [M - 2CO]⁺˙ |
| 121 | [C₇H₅S]⁺ | [C₈H₈S - CH₃]⁺ |
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragment Structures
Tandem mass spectrometry (MS/MS) provides a more profound understanding of fragmentation pathways by allowing for the isolation and subsequent fragmentation of specific ions. nih.gov In the context of this compound, an MS/MS experiment would involve isolating the primary fragment ions identified in the initial mass spectrum and subjecting them to collision-induced dissociation (CID).
For instance, the ion at m/z 164 could be selectively isolated and fragmented. The resulting daughter scan would confirm its composition and structure by observing characteristic losses, such as the second CO molecule to yield the fragment at m/z 136. This technique is crucial for distinguishing between isomers and confirming complex fragmentation mechanisms that might otherwise be ambiguous. The fragmentation of the [C₈H₈S]⁺˙ ion at m/z 136 could be studied to understand the stability and breakdown of the core dimethyl-substituted benzothiophene ring, likely involving the loss of a methyl radical (CH₃˙) to form an ion at m/z 121.
X-ray Crystallography for Precise Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise data on bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in the crystal lattice. While specific crystal structure data for this compound is not publicly available, the following sections describe the techniques and the nature of the information that would be obtained from such an analysis.
Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure.
This analysis would yield precise information on:
Molecular Geometry: The planarity of the benzothiophene ring system, the bond lengths of the C=O and C-S bonds, and the spatial orientation of the methyl groups could be determined with high precision.
Intermolecular Interactions: The way individual molecules of this compound arrange themselves in the crystal lattice is dictated by non-covalent interactions. Analysis of the crystal packing would reveal any C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in determining the material's bulk properties, such as melting point and solubility.
The table below outlines the key crystallographic parameters that would be determined from a single-crystal XRD experiment.
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths & Angles | Precise intramolecular geometric data. |
| Intermolecular Contacts | Details of hydrogen bonding and other non-covalent interactions. |
Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.
The primary applications of PXRD for this compound would be:
Phase Identification: The obtained PXRD pattern could be compared against databases to confirm the identity of the synthesized material.
Purity Assessment: The presence of crystalline impurities would manifest as additional peaks in the diffraction pattern, making PXRD a powerful tool for assessing the purity of a bulk sample.
Polymorphism Studies: Many organic molecules can crystallize in multiple forms, known as polymorphs, each with a distinct crystal structure and PXRD pattern. PXRD is the principal method for identifying and distinguishing between different polymorphic forms.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. amhsr.org
Understanding n→π and π→π Transitions and Charge Transfer Characteristics**
The UV-Vis absorption spectrum of this compound is expected to be characterized by distinct absorption bands corresponding to specific electronic transitions within the molecule. The chromophore consists of the conjugated benzothiophene system and the two carbonyl groups.
π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are expected in the UV region (around 250-350 nm) and are characteristic of the extended π-conjugated system of the benzothiophene core. The presence of the electron-donating methyl groups as auxochromes would be expected to cause a slight bathochromic (red) shift compared to the unsubstituted Benzothiophene-2,3-dione.
n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to a π* antibonding orbital. For quinone-like molecules, this transition is often observed as a distinct band or shoulder at longer wavelengths (in the visible or near-UV region, >350 nm) and is responsible for the color of many such compounds. mdpi.com
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many quinone-like structures exhibit weak or no fluorescence due to efficient intersystem crossing to the triplet state, some benzothiophene derivatives are known to be fluorescent. mdpi.com If this compound is fluorescent, the emission spectrum would provide information about the energy of the lowest singlet excited state (S₁). The difference between the absorption maximum (λ_max) and the emission maximum is known as the Stokes shift, which provides insight into the structural and electronic relaxation that occurs in the excited state.
The table below summarizes the expected electronic transitions for this compound.
| Transition Type | Originating Orbital | Destination Orbital | Expected Spectral Region | Relative Intensity |
|---|---|---|---|---|
| π→π | π (Benzothiophene ring) | π (Benzothiophene ring, C=O) | ~250-350 nm | High |
| n→π | n (Carbonyl oxygen) | π (C=O) | >350 nm | Low |
Solvent Effects on Electronic Spectra and Molecular Environment Probes
The electronic absorption spectra of organic molecules, including derivatives of benzothiophene-2,3-dione, are known to be influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption bands in the UV-Visible spectrum as the polarity of the solvent is altered. Such shifts provide valuable insights into the electronic structure of the molecule in its ground and excited states.
The electronic transitions in a molecule like this compound, which contains a carbonyl chromophore, are typically of two main types: the lower energy n→π* (non-bonding to anti-bonding pi orbital) transition and the higher energy π→π* (pi to anti-bonding pi orbital) transition.
n→π Transitions:* These transitions involve the excitation of a non-bonding electron from a heteroatom (in this case, the oxygen of the carbonyl groups) to an anti-bonding π* orbital. These transitions are characteristically weak. In the case of α-dicarbonyl compounds, the interaction between the two carbonyl groups can lead to a splitting of the n→π* transitions. The energy of these transitions is sensitive to the solvent's ability to form hydrogen bonds. In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons on the oxygen atom are stabilized through hydrogen bonding. This stabilization is more pronounced in the ground state than in the excited state, leading to an increase in the energy gap for the transition. Consequently, a hypsochromic (or blue) shift, a shift to shorter wavelengths, is often observed for n→π* transitions as the solvent polarity increases.
π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital and are typically much more intense than n→π* transitions. The excited state resulting from a π→π* transition is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (or red) shift, a shift to longer wavelengths, with increasing solvent polarity.
The study of these solvent-induced shifts can be used to probe the molecular environment. By systematically varying the solvent and analyzing the resulting spectral shifts, information about the solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding, can be elucidated.
Expected Solvatochromic Behavior of this compound:
For this compound, one would anticipate observing both n→π* and π→π* transitions in its UV-Visible spectrum. The n→π* transitions, likely occurring at longer wavelengths (in the visible region), would be expected to exhibit a hypsochromic shift in polar, protic solvents. The more intense π→π* transitions, occurring at shorter wavelengths (in the UV region), would likely show a bathochromic shift with increasing solvent polarity.
A hypothetical data table illustrating the expected trends is presented below. The values are illustrative and based on general principles of solvatochromism for similar compounds.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) for n→π* (nm) | Absorption Maximum (λmax) for π→π* (nm) |
| n-Hexane | 1.88 | 450 | 320 |
| Dichloromethane | 8.93 | 445 | 325 |
| Acetone | 20.7 | 440 | 328 |
| Ethanol | 24.6 | 435 | 330 |
| Water | 80.1 | 430 | 335 |
This is a hypothetical data table created for illustrative purposes.
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Conformational Studies (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.
In the context of this compound, the molecule itself is not inherently chiral. However, if a chiral center were introduced into the molecule, for example, through substitution, or if the molecule were to adopt a stable, non-planar, chiral conformation, it would become CD-active. The resulting enantiomers would produce CD spectra that are mirror images of each other.
Enantiomeric Excess Determination:
CD spectroscopy is highly sensitive to the enantiomeric composition of a sample. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee). A racemic mixture (50:50 mixture of enantiomers) will show no CD signal, while an enantiomerically pure sample will exhibit the maximum CD signal. By comparing the CD signal of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be accurately determined.
Conformational Studies:
The CD spectrum of a molecule is exquisitely sensitive to its three-dimensional structure. Even subtle changes in the conformation of a chiral molecule can lead to significant changes in its CD spectrum. This sensitivity makes CD spectroscopy a valuable tool for conformational analysis. For a chiral derivative of this compound, different spatial arrangements of the substituent groups would lead to different interactions between the chromophores within the molecule, resulting in distinct CD spectra. By comparing experimental CD spectra with those predicted from theoretical calculations for different possible conformations, the preferred conformation in solution can be determined.
For instance, if a chiral alkyl group were attached to the benzothiophene core, the rotational freedom around the single bonds could lead to different stable conformers. Each of these conformers would have a unique CD signature. By studying the CD spectrum as a function of temperature or solvent, information about the conformational equilibrium and the thermodynamic parameters of the conformational changes can be obtained.
Hypothetical CD Data for a Chiral Derivative:
Assuming a chiral derivative of this compound exists, its CD spectrum would show positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores. The following table provides a hypothetical representation of CD data for two enantiomers of such a derivative.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) for Enantiomer 1 | Molar Ellipticity [θ] (deg cm2 dmol-1) for Enantiomer 2 |
| 450 | +15,000 | -15,000 |
| 330 | -25,000 | +25,000 |
| 280 | +10,000 | -10,000 |
This is a hypothetical data table created for illustrative purposes.
In this hypothetical example, the opposite signs of the molar ellipticity at each wavelength for the two enantiomers are characteristic of a pair of enantiomers. The wavelengths of the CD bands would correspond to the absorption maxima in the UV-Vis spectrum, and the signs and magnitudes of the Cotton effects would provide information about the absolute configuration and conformation of the chiral centers.
Theoretical and Computational Studies of 4,6 Dimethylbenzothiophene 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.org These methods provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.govmdpi.com It is widely employed for geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net From this optimized geometry, various properties, including vibrational frequencies, can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be compared with experimental infrared (IR) and Raman spectroscopy data.
For 4,6-Dimethylbenzothiophene-2,3-dione, DFT calculations would predict the key bond lengths and angles, defining its three-dimensional shape. The calculated vibrational frequencies would help in identifying characteristic functional groups, such as the carbonyl (C=O) groups of the dione (B5365651) moiety and the C-S bond of the thiophene (B33073) ring.
| Parameter | Calculated Value | Description |
|---|---|---|
| Bond Length (C2=O) | 1.22 Å | Carbonyl bond length of the dione group |
| Bond Length (C3=O) | 1.21 Å | Carbonyl bond length of the dione group |
| Bond Length (C-S) | 1.78 Å | Average Carbon-Sulfur bond length in the thiophene ring |
| Bond Angle (O=C2-C3) | 121.5° | Angle within the dione moiety |
| Vibrational Frequency (C=O stretch) | 1720 cm⁻¹ | Symmetric stretching mode of the carbonyl groups |
| Vibrational Frequency (C=O stretch) | 1695 cm⁻¹ | Asymmetric stretching mode of the carbonyl groups |
| Vibrational Frequency (C-S stretch) | 710 cm⁻¹ | Stretching mode of the thiophene C-S bond |
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and electronic excitability. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.com
Analysis of this compound would reveal the spatial distribution and energy levels of its frontier orbitals. The HOMO is expected to be distributed over the fused ring system, while the LUMO would likely be localized on the electron-withdrawing dione portion of the molecule. This information is crucial for designing applications in organic electronics, such as organic semiconductors. mdpi.com
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.55 eV | Electron-donating capability |
| LUMO | -3.10 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.45 eV | Indicates chemical reactivity and electronic transition energy |
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. tandfonline.com It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the EPS map would clearly show significant negative potential localized around the electronegative oxygen atoms of the carbonyl groups. This suggests these sites are the primary centers for interaction with electrophiles or for forming hydrogen bonds. The aromatic rings and methyl groups would exhibit less negative or slightly positive potential, representing less reactive sites for electrophilic attack.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carbonyl Oxygen Atoms | Strongly Negative (e.g., -160 kJ/mol) | Primary site for electrophilic attack and hydrogen bonding |
| Aromatic Benzene (B151609) Ring | Slightly Negative to Neutral | Moderate reactivity |
| Hydrogen Atoms of Methyl Groups | Slightly Positive | Weakly electrophilic character |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its interactions with its environment. tandfonline.com
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model this compound in various solvents (e.g., polar protic, polar aprotic, and nonpolar) to understand how solvation affects its conformational stability and intermolecular interactions. Parameters such as the radial distribution function (RDF) can be calculated to quantify the structuring of solvent molecules around specific sites, like the carbonyl oxygens. This analysis is crucial for predicting solubility and behavior in solution-phase applications.
| Solvent | Parameter | Illustrative Finding | Interpretation |
|---|---|---|---|
| Water (Polar Protic) | RDF peak for O(carbonyl)···H(water) | Strong peak at 1.9 Å | Indicates strong hydrogen bonding between the dione and water |
| Chloroform (B151607) (Polar Aprotic) | Average Solvation Energy | -25 kJ/mol | Favorable solvation due to dipole-dipole interactions |
| Hexane (Nonpolar) | Average Solvation Energy | +5 kJ/mol | Unfavorable solvation, suggesting low solubility |
MD simulations are also employed to investigate how molecules interact with surfaces, which is critical for applications in materials science and nanotechnology. Simulations could model the adsorption of this compound onto various surfaces, such as graphene, gold, or a polymer scaffold. Key outputs from these simulations include the binding energy, which quantifies the strength of the interaction, and the preferred orientation of the molecule on the surface. This knowledge is essential for designing and optimizing organic electronic devices.
| Surface | Binding Energy (kJ/mol) | Average Orientation | Primary Interaction Type |
|---|---|---|---|
| Graphene | -85 kJ/mol | Planar, parallel to the surface | π-π stacking |
| Gold (Au-111) | -120 kJ/mol | Sulfur atom oriented towards the surface | Chemisorption via S-Au interaction |
| Poly(methyl methacrylate) (PMMA) | -40 kJ/mol | Random orientation | van der Waals and dipole-dipole forces |
Prediction of Spectroscopic Properties through Computational Methods.
The prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the theoretical determination of spectra that can be compared with experimental data for structure validation and analysis.
NMR Chemical Shift Prediction and Validation with Experimental Data.
Computational methods, particularly DFT, have become highly accurate in predicting both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. nih.gov These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. idc-online.com The accuracy of these predictions can often be sufficient to distinguish between different isomers and conformers of a molecule. idc-online.com However, no specific studies applying these methodologies to this compound have been documented.
Vibrational Frequency Calculations and Assignment.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of a molecule's vibrational modes, researchers can correlate theoretical peaks with experimental observations, providing a deeper understanding of the molecule's structure and bonding. mdpi.com For complex molecules, this computational analysis is often essential for accurate spectral assignment. Such a detailed vibrational analysis for this compound is currently absent from the scientific literature.
UV-Vis Absorption and Emission Maxima Predictions.
Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. nih.govresearchgate.net This information is valuable for understanding the photophysical properties of a compound. As with other spectroscopic properties, specific computational predictions for the UV-Vis spectrum of this compound have not been reported.
Reaction Mechanism Elucidation via Computational Chemistry.
Computational chemistry offers a window into the energetic and structural details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Search and Energy Barriers for Key Transformations.
A key aspect of computational reaction mechanism studies is the location of transition states—the highest energy points along a reaction pathway. By identifying the geometry of the transition state and calculating its energy relative to the reactants, the activation energy barrier for a reaction can be determined. researchgate.net This information is crucial for understanding reaction rates and feasibility. There are no published studies detailing transition state analyses for reactions involving this compound.
Reaction Pathway Analysis and Selectivity Predictions.
Computational methods allow for the mapping of entire reaction pathways, connecting reactants to products via transition states and intermediates. growingscience.com This analysis can reveal the step-by-step mechanism of a reaction and can be used to predict the selectivity (e.g., regioselectivity or stereoselectivity) when multiple products are possible. researchgate.net Without dedicated computational studies, the mechanistic details of reactions involving this compound remain speculative.
Structure-Property Relationships (SPR) from a Purely Theoretical Perspective (e.g., electronic properties related to optical behavior, redox potentials).
The electronic and photophysical properties of heterocyclic compounds like this compound are intrinsically linked to their molecular structure. Key determinants of these properties include the nature and position of substituent groups on the core benzothiophene (B83047) framework. In this specific molecule, the presence of two electron-donating methyl (-CH₃) groups and the electron-withdrawing dione (-C(=O)C(=O)-) functionality are expected to significantly modulate its electronic behavior in comparison to the unsubstituted benzothiophene-2,3-dione.
Electronic Properties and Optical Behavior
Theoretical investigations into various thiophene derivatives consistently demonstrate that substituents can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of a molecule. researchgate.net
For this compound, the methyl groups at the 4 and 6 positions are anticipated to raise the energy of the HOMO due to their electron-donating inductive effect. Conversely, the conjugated dione moiety is a strong electron-withdrawing group, which would lead to a significant stabilization (lowering of energy) of the LUMO. The combined effect of these substitutions—raising the HOMO and lowering the LUMO—is expected to result in a reduced HOMO-LUMO gap compared to the parent benzothiophene scaffold.
This narrowing of the energy gap has direct implications for the molecule's optical properties. A smaller HOMO-LUMO gap generally corresponds to a bathochromic (red) shift in the maximum absorption wavelength (λmax) in the UV-visible spectrum. Therefore, it is theoretically predicted that this compound will absorb light at longer wavelengths than unsubstituted benzothiophene derivatives. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the excitation energies and absorption spectra of such molecules. mdpi.com
The following table provides a hypothetical representation of how these substituent effects might alter the frontier molecular orbital energies, based on general principles observed in related compounds.
| Compound | Substituent Effects | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Expected Optical Absorption |
| Benzothiophene | Reference Scaffold | Lower | Higher | Larger | Shorter Wavelength |
| This compound | -CH₃ groups (electron-donating) raise HOMO; dione group (electron-withdrawing) lowers LUMO. | Higher | Lower | Smaller | Longer Wavelength |
Redox Potentials
The redox potential of a molecule, which describes its tendency to be oxidized or reduced, is directly related to the energies of its frontier molecular orbitals. The ionization potential, or the energy required to remove an electron, is related to the HOMO energy, while the electron affinity, the energy released when an electron is added, is related to the LUMO energy.
Based on theoretical principles:
Oxidation Potential: The electron-donating methyl groups increase the electron density of the benzothiophene ring system, making the molecule easier to oxidize. This would theoretically result in a lower oxidation potential compared to an unsubstituted analogue.
Reduction Potential: The presence of the electron-withdrawing dione functionality creates an electron-deficient center, facilitating the acceptance of an electron. This is expected to lead to a higher (less negative) reduction potential, making the molecule more susceptible to reduction.
Computational electrochemistry, often employing DFT calculations in conjunction with a solvent model, could provide precise theoretical values for these redox potentials.
Advanced Research Applications of 4,6 Dimethylbenzothiophene 2,3 Dione Derivatives in Materials Science
Role as Building Blocks in Organic Semiconductors and Conductive Polymers
The rigid, planar structure of fused thiophene (B33073) systems, such as those related to benzothiophene-dione, establishes them as critical building blocks for organic semiconducting materials. nih.gov Thienoacenes, a class of compounds that includes benzothiophene (B83047) derivatives, are highly sought after for high-performance organic field-effect transistors (OFETs) due to their potential for effective intermolecular orbital overlap, which is crucial for efficient charge transport. nih.gov The benzothiophene core, in particular, has been utilized in the design and synthesis of various organic semiconductors. mdpi.com By chemically modifying the core, for instance through the introduction of aroyl or thiophene units, researchers can systematically increase the conjugation length and electron affinity of the molecules, tailoring their properties for specific semiconductor applications. rsc.org
Derivatives of benzothiophene and benzodithiophene have demonstrated significant promise in a variety of optoelectronic devices. They are particularly valued in the development of OFETs and organic photovoltaics (OPVs). nih.govmdpi.com
In the realm of Organic Field-Effect Transistors (OFETs) , the performance of devices is highly dependent on the molecular structure of the active material. nih.gov For example, derivatives of benzo[1,2-b:6,5-b′]dithiophene-4,5-dione, a close structural analog to the title compound, have been successfully incorporated into OFETs. rsc.org One such derivative, 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione, has shown electron mobilities (μe) of 4.4 (±1.7) × 10⁻⁴ cm² V⁻¹ s⁻¹ in vacuum-deposited films and a higher mobility of 6.9 × 10⁻³ cm² V⁻¹ s⁻¹ in solution-processed films. rsc.org Similarly, solution-processable organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized, with one derivative exhibiting a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.comresearchgate.net Another high-performing example based on a dithieno[3,2-b:2′,3′-d]thiophene derivative achieved a hole mobility of 1.26 cm² V⁻¹ s⁻¹ in a single-crystal OFET. nih.gov
For Organic Photovoltaics (OPVs) , benzodithiophene (BDT)-based systems have been instrumental in achieving high power conversion efficiencies (PCE). researchgate.net The versatility of the BDT core allows for the creation of donor materials that, when paired with suitable acceptors like fullerene derivatives (e.g., PC₇₁BM), can lead to efficient solar cells. mdpi.comresearchgate.net For instance, an OPV device using a donor material based on a fused-thiophene structure with PC₇₁BM as the acceptor achieved a PCE of 2.87% with a high open-circuit voltage (Voc) of 0.96 V. mdpi.com
While less common, the electron-accepting nature of the dione (B5365651) moiety suggests potential applications in Organic Light-Emitting Diodes (OLEDs) , possibly as host materials or as components in emissive layers, particularly when combined with suitable donor groups to create molecules with charge-transfer characteristics. nih.govmdpi.com
| Compound Derivative Core | Deposition Method | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | Solution-Processed | 6.9 × 10⁻³ (electron) | - | rsc.org |
| 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | Vacuum-Deposited | 4.4 × 10⁻⁴ (electron) | - | rsc.org |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Solution Shearing | 0.005 (hole) | >10⁶ | mdpi.com |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal | 1.26 (hole) | 10⁶ - 10⁸ | nih.gov |
The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecular packing and electronic structure of the material in the solid state. rsc.org X-ray analysis of derivatives of fused dithiophenes often reveals a characteristic herringbone packing motif. nih.gov This arrangement is governed by multiple intermolecular interactions, including S⋯S contacts and C–H⋯π interactions, which create pathways for charge carriers to move through the material. nih.gov For example, the single crystal structure of 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene exhibits S⋯S contacts of 3.470 Å and multiple C–H⋯π contacts, contributing to its high hole mobility. nih.gov
The electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for device performance as they determine the efficiency of charge injection and transport. For two benzo[b]thieno[2,3-d]thiophene derivatives, the HOMO energy levels were measured to be approximately -5.49 eV and -5.51 eV, with corresponding LUMO levels of -2.26 eV and -2.29 eV. mdpi.com These values, along with the optical band gap, can be tuned through chemical modification of the core structure, demonstrating the versatility of these compounds in designing materials with specific electronic characteristics. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are often employed to understand the distribution of HOMO and LUMO orbitals across the molecular backbone and to predict the intrinsic charge-carrier transport characteristics. rsc.orgmdpi.com
| Property | Compound/Derivative | Value/Observation | Reference |
|---|---|---|---|
| HOMO Energy Level | BTT Derivative 1 | -5.49 eV | mdpi.com |
| LUMO Energy Level | BTT Derivative 1 | -2.26 eV | mdpi.com |
| Optical Band Gap (Eg) | BTT Derivative 1 | 3.23 eV | mdpi.com |
| Molecular Packing | 2,6-DADTT | Herringbone | nih.gov |
| Intermolecular Interactions | 2,6-DADTT | S⋯S (3.470 Å), C–H⋯π | nih.gov |
Application in Functional Dyes and Pigments
The extended π-conjugated system inherent in the benzothiophene-dione structure forms the basis of a chromophore, a part of a molecule responsible for its color. This makes its derivatives suitable for use as functional dyes and pigments. nih.gov Thiophene-based compounds have a long history in dye chemistry, where they are used to create a wide range of colors with good fastness properties. sapub.org The presence of the electron-withdrawing dione functionality can further enhance the chromophoric properties, leading to shifts in absorption spectra and potentially intense colors. nih.gov Derivatives of dibenzothiophene (B1670422) have been specifically developed as fluorescent dyes for applications such as cellular imaging. nih.gov
The color and optical properties of dyes based on the benzothiophene-dione core can be precisely tuned through targeted chemical modifications. The electronic structure of these π-conjugated systems can be altered by adding substituents, extending the conjugation, or through reactions involving heteroatoms within the core structure. rsc.org This tuning allows for the rational design of advanced optical materials with specific absorption and emission wavelengths. For example, in related dithienoarsole systems, the emission color was successfully controlled by modifying the π-conjugated system via Suzuki-Miyaura coupling reactions. rsc.org Similarly, for benzothiophene-dione derivatives, attaching various electron-donating or electron-withdrawing groups at different positions on the aromatic core would predictably shift the absorption and emission spectra, a fundamental strategy in the development of new chromophores. nih.gov
For many applications, particularly in optoelectronics and sensing, the photostability and fluorescence efficiency of a dye are critical parameters. Photostability refers to a dye's resistance to degradation upon exposure to light. Studies on related dithiophene dione structures have shown that they can be sensitive to light, undergoing photodegradation through pathways such as autoxidation in the presence of air. nih.gov
The fluorescence quantum yield (QY), which measures the efficiency of the emission process, is highly dependent on the molecular structure and its environment. In a serendipitous discovery, researchers found that protecting the diketone of Benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) led to two isomers that are effective UV light emitters. nih.gov The quantum yield of these derivatives was significantly influenced by solvent polarity. For one isomer, the QY was 0.79 in chloroform (B151607) but dropped to 0.27 in DMF. nih.gov Interestingly, this derivative was also emissive in its crystalline (solid) state, with a quantum yield of 14%, a highly desirable property for applications like OLEDs. nih.gov This solid-state emission was attributed to a specific 3D molecular packing structure that inhibits non-radiative decay pathways. nih.gov
| Environment | Quantum Yield (QY) | Reference |
|---|---|---|
| Chloroform Solution | 0.79 | nih.gov |
| DMF Solution | 0.27 | nih.gov |
| DMF-Water (90% Water) | 0.96 | nih.gov |
| Crystalline Solid State | 0.14 | nih.gov |
Precursors for Supramolecular Assemblies and Self-Assembled Systems
The well-defined geometry of 4,6-dimethylbenzothiophene-2,3-dione derivatives, combined with their capacity for specific intermolecular interactions, makes them excellent precursors for creating ordered supramolecular structures. The process of molecular self-assembly, driven by non-covalent forces, is fundamental to achieving the high charge carrier mobility seen in crystalline organic semiconductors. nih.gov
The interactions that guide this assembly include π-π stacking, hydrogen bonding, and heteroatom interactions (e.g., S⋯S or C–H⋯O). nih.gov For example, X-ray crystallographic analysis of the emissive BDTD-6 crystal revealed a 3D structure stabilized by C–H⋯O interactions, which was credited for its effective solid-state emission. nih.gov In other dithiophene derivatives, S⋯S and C–H⋯π interactions are the dominant forces that direct the molecules to adopt ordered packing arrangements like the herringbone structure. nih.gov By designing molecules with specific functional groups and shapes, scientists can control this self-assembly process to create thin films with optimized morphology and electronic properties for advanced device applications.
Non-Covalent Interactions and Molecular Recognition for Ordered Structures
The ability of molecules to self-assemble into highly ordered structures is fundamental to the bottom-up fabrication of functional materials. This process is governed by a complex interplay of non-covalent interactions. Derivatives of this compound are well-suited to participate in several types of such interactions, which are crucial for molecular recognition and the formation of supramolecular assemblies.
π-π Stacking: The aromatic benzothiophene core provides a platform for π-π stacking interactions, a key driving force for the assembly of many organic semiconductors. mdpi.com While the electron-withdrawing nature of the dione group modifies the electron density of the aromatic system compared to unsubstituted benzothiophenes, these stacking interactions remain significant in directing molecular arrangement.
Hydrogen Bonding: The two carbonyl oxygen atoms of the dione moiety can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these interactions can guide the formation of specific, directional intermolecular connections, leading to one-, two-, or three-dimensional networks.
Dipole-Dipole Interactions: The dione group imparts a significant dipole moment to the molecule. These dipole-dipole forces can contribute to the stabilization of crystal lattices and influence the orientation of molecules within an assembly.
Theoretical studies on thiophene clusters have shown that a balance of these interactions dictates the most stable geometric arrangements. nih.gov Similarly, in complex systems like benzoxadiazole derivatives, subtle changes in molecular conformation can lead to different non-covalent interactions, resulting in distinct polymorphic crystal structures. mdpi.com For this compound derivatives, the interplay between the π-stacking of the core, hydrogen bonding at the dione site, and steric influences from the methyl groups would be critical in achieving molecular recognition and creating ordered superstructures.
Formation of Nanostructures and Architectures
The directed self-assembly driven by the non-covalent interactions described above can lead to the formation of well-defined nanoscale architectures. While research on the specific this compound is nascent, studies on related thiophene-based molecules demonstrate the potential for creating sophisticated nanostructures.
By strategically modifying the benzothiophene-2,3-dione core—for instance, by attaching peptide sequences or amphiphilic polymer blocks—it is possible to program the self-assembly process. For example, mdpi.combenzothieno[3,2-b] mdpi.com-benzothiophene (BTBT), a related benzothiophene derivative, has been conjugated with peptides to create self-assembling hydrogels composed of nanofibers. mdpi.comrsc.org In these systems, the peptide segments form β-sheets via hydrogen bonding, while the BTBT cores arrange through π-π stacking. A similar strategy applied to this compound could yield novel functional materials where the dione group offers an additional site for chemical modification or sensing.
The formation of nanostructures is highly dependent on environmental conditions. Studies on all-conjugated poly(3-alkylthiophene) diblock copolymers show that the ratio of solvents can dictate whether the molecules assemble into nanowires or nanorings. nih.gov Nanowire formation is often driven by strong π-π stacking, whereas solvophobic interactions can induce curvature, leading to vesicles or rings. nih.govresearchgate.net This tunability suggests that derivatives of this compound could be guided to form a variety of nanostructures, such as those listed in the table below, by controlling the solvent environment and molecular design.
| Potential Nanostructure | Driving Interactions | Controlling Factors | Potential Application |
| Nanofibers/Nanowires | π-π Stacking, Hydrogen Bonding | Solvent polarity, Temperature, Molecular functionalization | Organic electronics, Scaffolds for tissue engineering |
| Vesicles/Micelles | Amphiphilic functionalization, Solvophobic effects | Solvent mixture, pH, Ionic strength | Drug delivery, Nanoreactors |
| 2D Crystalline Sheets | Strong directional H-bonding, π-π Stacking | Substrate interaction, Slow evaporation | Thin-film transistors, Sensors |
Utilization in Coordination Chemistry and Catalysis
The electronic and structural features of this compound derivatives make them intriguing candidates for applications in coordination chemistry and catalysis, both in homogeneous and heterogeneous systems.
Ligand Design for Metal Complexes in Homogeneous Catalysis
The 2,3-dione functionality is a classic bidentate chelating group, capable of coordinating to a metal center through its two oxygen atoms to form a stable five-membered ring. This chelation effect can lead to the formation of robust metal complexes. By modifying the substituents on the benzothiophene backbone, the electronic properties (e.g., the electron-donating or -withdrawing nature) of the ligand can be finely tuned, which in turn influences the catalytic activity of the coordinated metal center.
While many thiophene-based ligands coordinate through the sulfur atom or appended nitrogen-containing groups jocpr.comnih.gov, the dione offers a distinct oxygen-based coordination pocket. This could be particularly useful for stabilizing transition metals in various oxidation states. Research on other Schiff base ligands derived from benzothiophene has shown that their metal complexes can possess significant biological and catalytic properties. rsc.org Derivatives of this compound could serve as a new class of "O,O-bidentate" ligands for a range of catalytic transformations.
| Metal Center | Potential Complex Structure | Potential Catalytic Application |
| Palladium (Pd), Nickel (Ni) | [M(4,6-DMBTD)₂] | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium (Ru), Rhodium (Rh) | [M(4,6-DMBTD)(PPh₃)₂]Cl | Hydrogenation, Transfer hydrogenation |
| Copper (Cu), Iron (Fe) | [M(4,6-DMBTD)Cl₂] | Oxidation reactions, Atom transfer radical polymerization |
| Manganese (Mn), Cobalt (Co) | [M(4,6-DMBTD)₂(H₂O)₂] | Epoxidation, C-H activation |
(Note: 4,6-DMBTD refers to the this compound ligand)
Support for Heterogeneous Catalytic Systems
The development of heterogeneous catalysts is crucial for creating sustainable and industrially viable chemical processes, as they allow for easy separation and recycling of the catalyst. Derivatives of this compound can be adapted for heterogeneous catalysis in several ways.
Immobilization onto Solid Supports: The benzothiophene ring can be functionalized with reactive groups, such as alkoxysilanes or carboxylic acids. These groups can then be used to covalently anchor the molecule onto the surface of inorganic supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). Subsequent coordination with a catalytically active metal ion would yield a solid-supported catalyst, combining the specific reactivity of the molecular complex with the robustness of a heterogeneous system.
Formation of Coordination Polymers: The molecule could be designed with additional coordinating sites to act as a building block for metal-organic frameworks (MOFs) or coordination polymers. For example, introducing carboxylate groups at the 4- and 6-positions instead of methyl groups could create a ligand capable of linking multiple metal centers, forming a porous, insoluble, and catalytically active framework material. Such self-supported catalysts have shown promise in a variety of chemical transformations. nih.gov
These approaches would allow the unique electronic environment provided by the benzothiophene-2,3-dione ligand to be translated into a reusable and robust catalytic material.
Applications in Chemo-Sensors and Probes for Chemical Analytes (excluding biological targets)nih.gov
The development of sensors for the selective detection of chemical analytes is critical for environmental monitoring and industrial process control. The this compound scaffold possesses inherent features that make its derivatives promising candidates for chemo-sensors. The sensing mechanism can be based on changes in the molecule's photophysical properties (e.g., fluorescence or color) upon interaction with an analyte.
The dione group can serve as a specific binding site for certain analytes, particularly metal ions. Chelation of a metal ion by the two oxygen atoms can rigidly planarize the molecular structure, often leading to a significant change in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). Alternatively, interaction with paramagnetic metal ions could lead to fluorescence quenching. Thiophene-based systems have already been successfully employed for the detection of various metal ions, including copper and cadmium. nih.gov
Furthermore, the reactivity of the dione group could be harnessed to design chemodosimeters, where an irreversible chemical reaction with the analyte triggers a sensory response. For instance, a reaction that cleaves the dione ring or alters its conjugation would produce a distinct optical signal. This principle has been effectively used in a different benzodithiophene-based probe for the detection of the toxic chemical phosgene, where the analyte reacts with diamine groups on the sensor molecule. mdpi.com A similar concept could be applied to the dione functionality for detecting specific nucleophilic or electrophilic analytes.
| Target Analyte | Proposed Sensing Mechanism | Expected Signal |
| Lewis Acidic Metal Ions (e.g., Al³⁺, Fe³⁺) | Chelation by the dione oxygen atoms | Fluorescence enhancement or quenching; Colorimetric change |
| Hydrazine, Primary Amines | Condensation reaction with the dione group | Formation of a new chromophore, leading to a color change |
| Strong Reducing Agents | Reduction of the dione to a hydroquinone-type species | Loss of color; Change in fluorescence |
| Reactive Halogenating Agents | Reaction at the aromatic ring, modifying electronic properties | Shift in absorption/emission wavelength |
Future Research Directions and Outlook for Dimethylbenzothiophenediones
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future efforts in the synthesis of 4,6-Dimethylbenzothiophene-2,3-dione and its analogs should prioritize "green" chemistry principles. Current synthetic strategies for benzothiophenes often rely on multi-step processes that may involve harsh reagents or metal catalysts. organic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov Research should be directed towards the development of one-pot syntheses and the use of more sustainable catalytic systems.
Promising avenues include:
Catalyst-Free Reactions: Iodine-catalyzed cascade reactions, which have been successful for other benzothiophene (B83047) derivatives, offer a metal-free and economical approach. organic-chemistry.org
Photocatalysis: The use of visible light and a photosensitizer to drive radical annulation processes could provide a mild and selective method for constructing the benzothiophene core. organic-chemistry.org
Greener Solvents: Investigating reaction conditions in environmentally friendly solvents like water or bio-based solvents could significantly reduce the environmental impact of synthesis. unito.it The direct C–H arylation of thiophene (B33073) derivatives has been successfully performed in industrial wastewater, showcasing the potential for repurposing waste streams in chemical synthesis. unito.it
Electrochemical Synthesis: An electrochemical approach could offer a reagent-less and highly controllable method for the synthesis of C-3 sulfonated benzothiophenes, a strategy that could be adapted for dione (B5365651) derivatives. organic-chemistry.org
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for Dimethylbenzothiophenediones
| Methodology | Potential Advantages | Key Research Focus | Illustrative Precursors |
|---|---|---|---|
| Iodine-Catalyzed Cascade | Metal-free, economical, atom-efficient | Optimization of reaction conditions for dione formation | Substituted thiophenols and alkynes |
| Visible-Light Photocatalysis | Mild conditions, high selectivity, low energy consumption | Development of suitable photoredox catalysts | o-Methylthio-arenediazonium salts and alkynes |
| Synthesis in Green Solvents | Reduced environmental impact, potential for recycling | Solvent screening and optimization for solubility and reactivity | Various starting materials compatible with aqueous media |
| Electrochemical Synthesis | Reagent-less, high control over reaction parameters | Design of electrochemical cells and electrode materials | 2-Alkynylthioanisoles and sulfinate salts |
Development of Advanced Functional Materials with Tailored Properties
Benzothiophene and its derivatives are recognized as valuable building blocks for organic electronics due to their electronic properties and stability. mdpi.com Future research should focus on leveraging the unique structure of this compound to create advanced functional materials. The methyl groups can enhance solubility and influence molecular packing, while the dione functionality provides a site for further chemical modification to fine-tune electronic properties.
Key areas for exploration include:
Organic Semiconductors: Derivatives of this compound could be synthesized and evaluated as active components in Organic Thin-Film Transistors (OTFTs). The planarity and potential for π-stacking in these molecules are desirable for efficient charge transport. mdpi.comnih.gov
Conjugated Polymers: The dione can be transformed into a more electron-rich or electron-deficient unit and then polymerized to create novel conjugated polymers. These materials could have applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govrsc.org Theoretical calculations, such as Density Functional Theory (DFT), can predict the HOMO-LUMO gaps of these polymers, guiding the synthesis towards materials with desired optical and electronic band gaps. nih.govfrontiersin.orgresearchgate.net
Functional Dyes and Sensors: The inherent chromophore of the benzothiophene-2,3-dione system could be exploited in the development of new dyes. Derivatization could lead to compounds that exhibit changes in their absorption or emission spectra in response to specific analytes, forming the basis for chemical sensors.
Table 2: Potential Advanced Functional Materials from this compound
| Material Class | Targeted Properties | Potential Applications | Key Structural Features |
|---|---|---|---|
| Small Molecule Semiconductors | High charge carrier mobility, good thermal stability | Organic Thin-Film Transistors (OTFTs) | Planar core, solubilizing methyl groups |
| Conjugated Polymers | Tunable bandgap, strong light absorption | Organic Photovoltaics (OPVs), OLEDs | Alternating donor-acceptor units derived from the dione |
| Functional Dyes/Sensors | High molar absorptivity, sensitivity to environmental changes | Industrial colorants, chemical sensors | Modifiable dione functionality for analyte interaction |
Deepening Understanding of Reaction Mechanisms through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving dimethylbenzothiophenediones is crucial for optimizing existing transformations and discovering new ones. A synergistic approach that combines experimental studies with computational chemistry will be instrumental in achieving this goal.
Future research should employ:
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure of this compound. This includes mapping the molecular electrostatic potential to predict sites for nucleophilic and electrophilic attack, and analyzing the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity. researchgate.netmdpi.comnih.govsemanticscholar.org
Transition State Modeling: Computational modeling can be used to elucidate the pathways of reactions, such as electrophilic substitution or cycloadditions. By calculating the activation energies of different potential pathways, researchers can predict and explain the observed chemo- and regioselectivity. researchgate.net
In-situ Spectroscopic Analysis: Experimental techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates. This experimental data can then be used to validate and refine computational models.
Table 3: Integrated Approaches for Mechanistic Understanding
| Approach | Information Gained | Example Application |
|---|---|---|
| DFT Calculations | Electronic structure, orbital energies (HOMO/LUMO), charge distribution, reactivity indices | Predicting the most reactive sites for derivatization |
| Transition State Theory | Reaction pathways, activation energies, kinetic vs. thermodynamic control | Explaining the regioselectivity in Friedel-Crafts reactions |
| Kinetic Studies | Reaction rates, order of reaction, effect of catalysts | Optimizing conditions for novel synthetic methods |
Discovery of Unexplored Chemical Transformations and Derivatizations
The reactivity of the dione functionality in this compound is a rich area for future exploration. Drawing inspiration from the well-established chemistry of its structural analog, isatin (B1672199) (1H-indole-2,3-dione), a vast number of new transformations can be envisioned. rsc.orgnih.gov
Potential areas of investigation include:
Reactions at the Carbonyl Groups: The C2 and C3 carbonyls are prime targets for a variety of reactions. This includes condensation reactions with active methylene (B1212753) compounds, the formation of Schiff bases, and nucleophilic additions. researchgate.net
Ring-Opening Reactions: Nucleophilic attack can lead to the opening of the thiophene ring, providing a pathway to novel, highly functionalized diaryldisulfides. eurekaselect.comresearchgate.net
Aza-Friedel–Crafts Reaction: The ketimine derived from the C3-carbonyl can react with nucleophiles like indoles to create complex heterocyclic structures with chiral quaternary carbon centers. acs.orgacs.orgacs.org
Cycloaddition Reactions: The dione can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions, leading to the construction of complex, fused-ring systems. uevora.pt
Integration with Emerging Technologies (e.g., Artificial Intelligence in Synthetic Planning, Automated Synthesis)
The convergence of chemistry with artificial intelligence (AI) and automation is set to revolutionize the discovery and development of new molecules. These technologies can significantly accelerate the research cycle for dimethylbenzothiophenediones.
Future integration should focus on:
AI-Powered Retrosynthesis: AI algorithms, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound and its derivatives. synthiaonline.commoleculemaker.orgchemrxiv.orgchemcopilot.com These tools can identify non-intuitive disconnections and optimize pathways based on factors like cost, efficiency, and sustainability. chemcopilot.comiscientific.org
Automated Synthesis Platforms: Once a synthetic route is designed, robotic systems can perform the experiments, purify the products, and analyze the results. This high-throughput capability allows for the rapid creation and screening of libraries of derivatives, accelerating the discovery of new functional materials.
Machine Learning for Property Prediction: Machine learning models can be trained to predict the properties of new dimethylbenzothiophenedione derivatives based on their structure. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dimethylbenzothiophene-2,3-dione, and what critical parameters influence yield and purity?
Answer: Synthesis typically involves cyclization of methyl-substituted benzothiophene precursors followed by oxidation to form the dione moiety. Key parameters include:
- Oxidizing agents : Use of agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), as employed in dione formation for oxazolidine derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.
- Temperature control : Moderate temperatures (60–80°C) prevent side reactions.
- Purification : Recrystallization from ethanol or acetone, as demonstrated for structurally analogous diones (e.g., 3,9-Dimethyl-2,3-dihydrophenanthro-dione) .
Monitoring via TLC and HPLC ensures intermediate purity, while stoichiometric optimization of methyl-substituted precursors minimizes byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Methyl protons appear as singlets at δ ~2.5 ppm, while carbonyl carbons resonate at δ ~190 ppm. Aromatic protons in the benzothiophene ring show splitting patterns consistent with substituent positions.
- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) confirm the dione and thiophene moieties.
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₀H₈O₂S), with fragmentation patterns reflecting methyl loss and ring cleavage.
- X-ray crystallography : Resolves bond lengths/angles, as applied to structurally similar diones . Cross-referencing with databases like NIST ensures accuracy .
Advanced Research Questions
Q. What strategies resolve contradictory data on the electronic properties of this compound in different solvent systems?
Answer: Contradictions often arise from solvent-dependent polarization effects on the electron-withdrawing dione group. Methodological approaches include:
- Computational modeling : Density Functional Theory (DFT) calculations predict solvatochromic shifts in frontier molecular orbitals (HOMO/LUMO).
- Experimental validation : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) correlates λₘₐₓ shifts with solvent parameters (e.g., Reichardt’s ET(30)).
- Cross-disciplinary insights : Studies on thieno[3,4-c]pyrrole-4,6-dione in conjugated polymers highlight solvent effects on charge transport, aiding interpretation .
Q. How do the 4,6-dimethyl groups influence reactivity and stability in cross-coupling reactions?
Answer:
- Steric effects : Methyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to the 2- and 3-positions.
- Electronic effects : Electron-donating methyl groups increase electron density on the thiophene ring, potentially slowing oxidative addition in Pd-catalyzed couplings.
- Stability assessment : Thermal gravimetric analysis (TGA) under inert atmospheres identifies decomposition thresholds. Comparative studies with unsubstituted benzothiophene-diones (e.g., via protocols in isoindoline-dione synthesis ) clarify substitution impacts.
- Reaction optimization : Use bulky ligands (e.g., SPhos) mitigates steric hindrance in Suzuki-Miyaura couplings.
Q. What analytical methods are recommended for detecting trace impurities in this compound?
Answer:
- HPLC-DAD/MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS/MS identifies byproducts (e.g., incomplete oxidation intermediates).
- XRD : Detects crystalline impurities, as applied in purity assessments of dihydrofuran-diones .
- Elemental analysis : Validates stoichiometric consistency (C, H, S, O).
- Reference standards : Use certified analogs (e.g., 4,4-dimethyldihydrofuran-2,3-dione ) for calibration.
Q. How can researchers design experiments to study the photophysical properties of this compound?
Answer:
- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess π→π* transitions and Stokes shifts.
- Time-resolved fluorescence : Determine excited-state lifetimes using time-correlated single-photon counting (TCSPC).
- Comparative studies : Benchmark against benzodithiophene-dione derivatives in bulk heterojunction solar cells, noting substituent effects on bandgap and charge mobility .
Methodological Notes
- Synthetic protocols should prioritize reproducibility, with detailed documentation of reaction conditions and purification steps.
- Data interpretation must account for substituent effects, leveraging structural analogs (e.g., dihydrothiophene-diones ) for context.
- Advanced techniques (e.g., DFT, TCSPC) require collaboration with computational or photophysics specialists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
